(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene
Overview
Description
(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a propyl chain with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene typically involves the following steps:
Formation of the Propyl Chain: The propyl chain with a methyl substituent can be synthesized through a series of alkylation reactions.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced via nucleophilic substitution reactions, where a suitable phenylsulfanyl donor reacts with the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups back to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various chemical interactions, influencing the compound’s biological activity and effects.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1-phenylsulfanylpropyl)sulfanylbenzene: Unique due to the presence of two phenylsulfanyl groups.
(2-Methyl-1-phenylsulfanylpropyl)benzene: Lacks one phenylsulfanyl group.
(2-Methyl-1-phenylpropyl)sulfanylbenzene: Lacks the methyl substituent on the propyl chain.
Properties
IUPAC Name |
(2-methyl-1-phenylsulfanylpropyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S2/c1-13(2)16(17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMJLHMJSYOQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(SC1=CC=CC=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381648 | |
Record name | (2-methyl-1-phenylsulfanylpropyl)sulfanylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54905-13-4 | |
Record name | (2-methyl-1-phenylsulfanylpropyl)sulfanylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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